molecular formula C12H20N2O2 B1221817 N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide

N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide

Cat. No. B1221817
M. Wt: 224.3 g/mol
InChI Key: JOKFEGLRCYJIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide is a member of piperidines.

Scientific Research Applications

Chemical Synthesis and Derivative Studies

N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide, a compound involving a piperidine structure, finds applications in the synthesis of various chemical derivatives. Khalil et al. (2017) describe the use of related piperidine structures in creating novel pyrazole and thiazole derivatives, highlighting the versatility of these compounds in synthetic chemistry (Khalil et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, compounds similar to N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide are used for developing therapeutic agents. For example, Gein et al. (2015) synthesized N,N',2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which showed antimicrobial activity (Gein et al., 2015). Similarly, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating antibacterial potentials (Iqbal et al., 2017).

Analytical Chemistry and Material Science

In analytical chemistry, the structural analysis and properties of related compounds are studied. Ji et al. (2020) conducted a study on N-methylacetamide, analyzing the contribution of its components to amide bands using density functional theory, which is significant in understanding organic chemistry and chemical biology (Ji et al., 2020).

Biochemistry and Molecular Biology

Compounds with structures similar to N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide also find applications in biochemistry and molecular biology. For instance, Raj (2020) synthesized novel paracetamol derivatives, which were studied for their DNA-binding interactions, showing potential in molecular interaction studies (Raj, 2020).

Medicinal Chemistry

In medicinal chemistry, derivatives of similar compounds are explored for their potential as therapeutic agents. Mitsuya et al. (2000) designed and synthesized a series of phenylacetamides for use as muscarinic receptor antagonists, demonstrating the potential in treating various disorders (Mitsuya et al., 2000).

properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.3 g/mol

IUPAC Name

N-[4-(4-hydroxypiperidin-1-yl)but-2-ynyl]-N-methylacetamide

InChI

InChI=1S/C12H20N2O2/c1-11(15)13(2)7-3-4-8-14-9-5-12(16)6-10-14/h12,16H,5-10H2,1-2H3

InChI Key

JOKFEGLRCYJIAV-UHFFFAOYSA-N

SMILES

CC(=O)N(C)CC#CCN1CCC(CC1)O

Canonical SMILES

CC(=O)N(C)CC#CCN1CCC(CC1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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